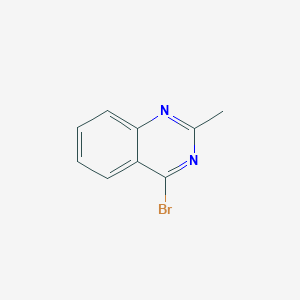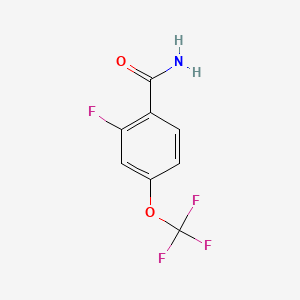
3-(4-BOC-piperazino)-2-chloropyridine
Descripción general
Descripción
“3-(4-BOC-piperazino)-2-chloropyridine” is a chemical compound with the CAS Number: 633283-64-4 . Its IUPAC name is tert-butyl 4- (2-chloro-3-pyridinyl)-1-piperazinecarboxylate . The molecular weight of this compound is 297.78 .
Synthesis Analysis
The synthesis of “3-(4-BOC-piperazino)-2-chloropyridine” involves the reaction of 2-chloro-3-bromopyridine with N-t-butoxycarbonyl piperazine in the presence of sodium t-butoxide, Tris (dibenzylideneacetone) dipalladium (0), and 4,5-bis (diphenylphosphino)-9,9-dimethylxanthene . The reaction is carried out in toluene at 110°C under nitrogen .Molecular Structure Analysis
The molecular structure of “3-(4-BOC-piperazino)-2-chloropyridine” is represented by the linear formula C14H20ClN3O2 . The InChI code for this compound is 1S/C14H20ClN3O2/c1-14(2,3)20-13(19)18-9-7-17(8-10-18)11-5-4-6-16-12(11)15/h4-6H,7-10H2,1-3H3 .Physical And Chemical Properties Analysis
The compound “3-(4-BOC-piperazino)-2-chloropyridine” has a molecular weight of 297.78 . It is recommended to be stored in a refrigerated condition .Aplicaciones Científicas De Investigación
Peptide Carboxyl Group Derivatization
3-(4-BOC-piperazino)-2-chloropyridine and its derivatives are utilized in peptide carboxyl group derivatization. Piperazine-based derivatives enhance signal detection in matrix-assisted laser desorption/ionization mass spectrometry. This derivatization improves the ionization efficiency of peptides, facilitating the detection of peptides with low molecular weight and high pI value. Such enhancements are crucial for sensitive determination in comprehensive proteome analysis (Qiao et al., 2011).
Antimicrobial Activity
New pyridine derivatives, including those related to 3-(4-BOC-piperazino)-2-chloropyridine, have been synthesized and shown to possess antimicrobial activity. These derivatives display variable and modest activity against investigated strains of bacteria and fungi, highlighting their potential in developing new antimicrobial agents (Patel, Agravat, & Shaikh, 2011).
Neurotropic Activity
Piperazino-derivatives of pyrano[3,4-c]pyridines, which are structurally related to 3-(4-BOC-piperazino)-2-chloropyridine, have been synthesized and tested for neurotropic activity. Some of these compounds exhibited pronounced anticonvulsant and anxiolytic activity, indicating their potential use in treating neurological conditions (Sirakanyan et al., 2019).
Water Desalination Performance
Piperazine-based compounds, such as those related to 3-(4-BOC-piperazino)-2-chloropyridine, have been used in the fabrication of nanocomposite nanofiltration membranes for water desalination. These compounds contribute to the improvement of membrane hydrophilicity, water flux, and antifouling properties, enhancing desalination performance (Mahdavi, Delnavaz, & Vatanpour, 2017).
Chemical Modification and Analgesic Activity
The structural modification of 3-(4-BOC-piperazino)-2-chloropyridine derivatives has been studied to enhance their analgesic activity and pharmacological profile. These modifications aim to enrich the structural types of certain antagonists and improve their pharmacological and tolerability profiles (Nie et al., 2020).
Propiedades
IUPAC Name |
tert-butyl 4-(2-chloropyridin-3-yl)piperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20ClN3O2/c1-14(2,3)20-13(19)18-9-7-17(8-10-18)11-5-4-6-16-12(11)15/h4-6H,7-10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZDUKAPYVNYSAV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=C(N=CC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901164987 | |
| Record name | 1,1-Dimethylethyl 4-(2-chloro-3-pyridinyl)-1-piperazinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901164987 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.78 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-BOC-piperazino)-2-chloropyridine | |
CAS RN |
633283-64-4 | |
| Record name | 1,1-Dimethylethyl 4-(2-chloro-3-pyridinyl)-1-piperazinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=633283-64-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Dimethylethyl 4-(2-chloro-3-pyridinyl)-1-piperazinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901164987 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details









Synthesis routes and methods III
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


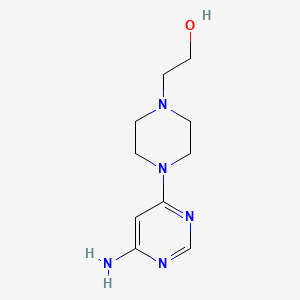
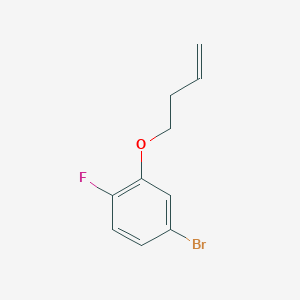
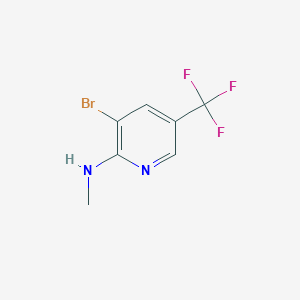
![3-Benzyl-3-azabicyclo[3.1.0]hexan-2-one](/img/structure/B1444641.png)
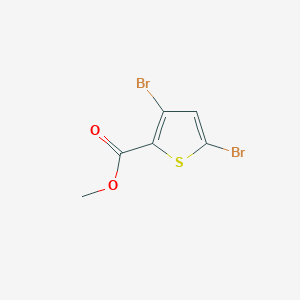
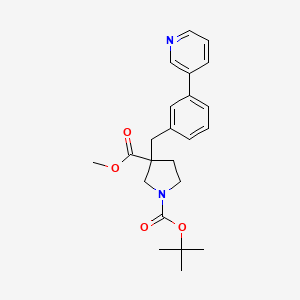
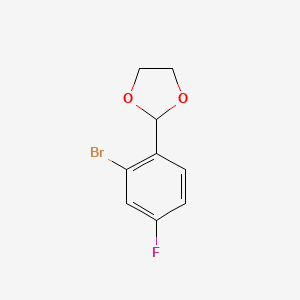
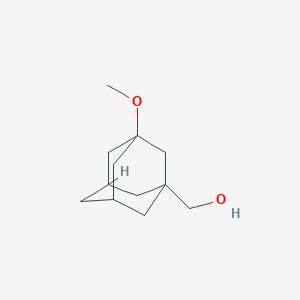
![methyl 3-cyano-1-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylate](/img/structure/B1444649.png)
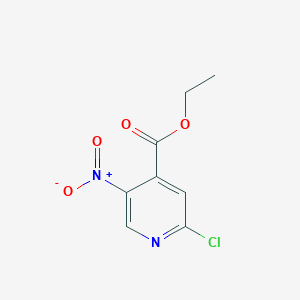
![4-[(5-Bromo-1,3,4-thiadiazol-2-yl)oxy]phenol](/img/structure/B1444652.png)
